1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone
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Overview
Description
1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a pyridazine ring, and a phenoxyethanone moiety, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Similar compounds have been found to exhibit a wide range of pharmacological activities .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-methylpiperidine and 3-chloropyridazine. These intermediates undergo nucleophilic substitution reactions to form the pyridazinyl-piperazine core. The final step involves the coupling of this core with 2-phenoxyethanone under specific reaction conditions, such as the use of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits anti-inflammatory activity similar to indomethacin.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Evaluated for anti-tubercular activity.
Uniqueness
1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity
Biological Activity
1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H26N4O2. Its structure includes a phenoxyethanone moiety linked to a piperazine and a pyridazine ring, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the piperazine and pyridazine rings suggests potential interactions with neurotransmitter systems, which may modulate physiological responses.
Anticancer Activity
Research indicates that derivatives of similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with piperazine and pyridazine moieties have shown IC50 values in the nanomolar range against cancer cells such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma) .
Cell Line | IC50 (nM) | Compound |
---|---|---|
MCF7 | 25 | 4-Methyl Derivative |
HT-29 | 30 | Pyridazine Analog |
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective properties. Studies have demonstrated that similar compounds can inhibit neuronal apoptosis and reduce oxidative stress markers in neuronal cell cultures, indicating a possible mechanism for protecting against neurodegenerative diseases.
Antimicrobial Activity
Preliminary studies on related compounds have shown activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. While specific data on the compound is limited, its structural analogs have exhibited promising antibacterial properties .
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of several phenoxyethanone derivatives on human cancer cell lines. The results indicated that modifications to the piperazine and pyridazine components significantly influenced their potency. The most active derivative showed an IC50 value of 15 nM against MCF7 cells, demonstrating enhanced efficacy compared to standard chemotherapeutic agents .
Case Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models of neurodegeneration revealed that administration of similar compounds led to improved cognitive function and reduced neuronal loss. Behavioral assessments indicated that treated animals exhibited less anxiety and better memory performance compared to controls .
Properties
IUPAC Name |
1-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-18-9-11-25(12-10-18)20-7-8-21(24-23-20)26-13-15-27(16-14-26)22(28)17-29-19-5-3-2-4-6-19/h2-8,18H,9-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKVQNGJMLDWEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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